

In vitro efficacy of novel WDR5 inhibitors compared to known standards

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Compound of Interest

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A Comparative Guide to the In Vitro Efficacy of Novel WDR5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of novel and established inhibitors targeting WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein that plays a central role in gene regulation, primarily through its interaction with the Mixed Lineage Leukemia (MLL) complex and the oncoprotein MYC. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. This document summarizes quantitative data, details key experimental protocols, and illustrates the signaling pathways involving WDR5.

Data Presentation: Quantitative Comparison of WDR5 Inhibitors

The following tables summarize the in vitro efficacy of several known standard and novel WDR5 inhibitors. The data is compiled from various studies to provide a comparative overview.

Table 1: Biochemical Activity of WDR5 Inhibitors

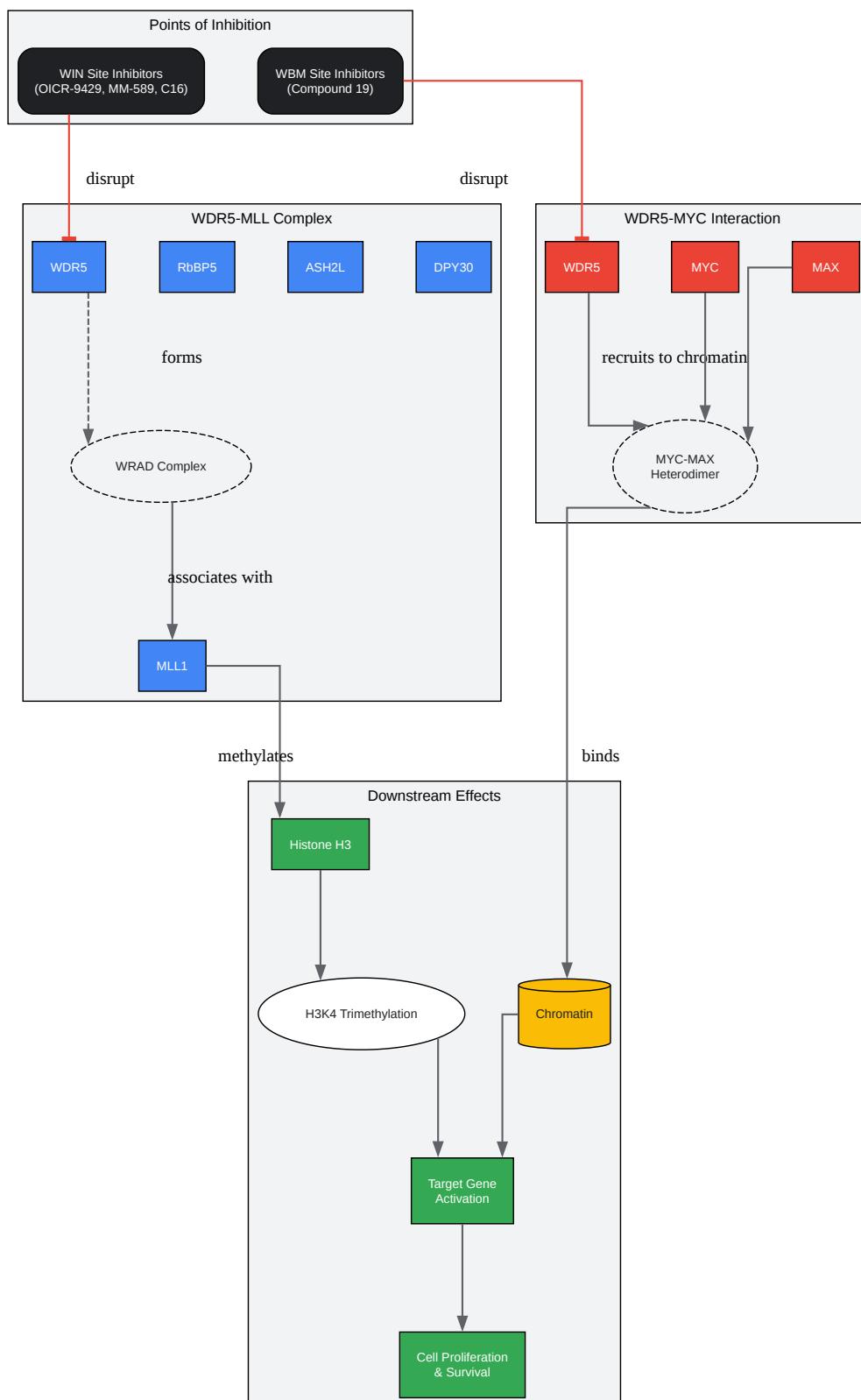
Inhibitor	Type	Target Binding (Ki/Kd)	HMT Activity (IC50)	Assay Method(s)
OICR-9429	Standard (Small Molecule)	Kd: 24 nM (SPR), 52 nM (ITC), 93 nM	Not Reported	Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) [1] [2]
MM-589	Standard (Peptidomimetic)	Ki: < 1 nM	12.7 nM	Not Specified [1] [3] [4]
C16	Novel (Small Molecule)	Picomolar range	Low nanomolar	Time-Resolved Fluorescence Energy Transfer (TR-FRET) [5]
Compound 19	Novel (WBM Site Inhibitor)	KD: 36.8 μ M	Not Applicable	Surface Plasmon Resonance (SPR) [3] [6]
MM-102	Standard (Peptidomimetic)	Not Reported	Inhibits MLL1 HMT activity	Not Specified [5]
Piribedil	Repurposed Drug	Not Reported	Disrupts MLL1-WDR5 interaction	Not Specified [5]

Table 2: Cellular Activity of WDR5 Inhibitors

Inhibitor	Cell Line(s)	Cancer Type	Cellular Potency (GI50/IC50/EC50)	Assay Type
OICR-9429	MV4;11, MOLM-13	Acute Myeloid Leukemia	GI50: < 50 nM	Proliferation Assay[7]
MM-589	MV4-11	Acute Myeloid Leukemia	IC50: 0.25 μ M	Cell Growth Assay[1]
C16	Glioblastoma CSCs	Glioblastoma	IC50: 0.4 - 6.6 μ M	Cell Viability Assay[5]
Compound 19	IMR32, LAN5	Neuroblastoma	EC50: 12.34 μ M, 14.89 μ M	Proliferation Assay[6]
Wdr5-IN-8	Human Acute Leukemia Cell Lines	Acute Leukemia	IC50: 15.5 nM	Proliferation Assay[7]

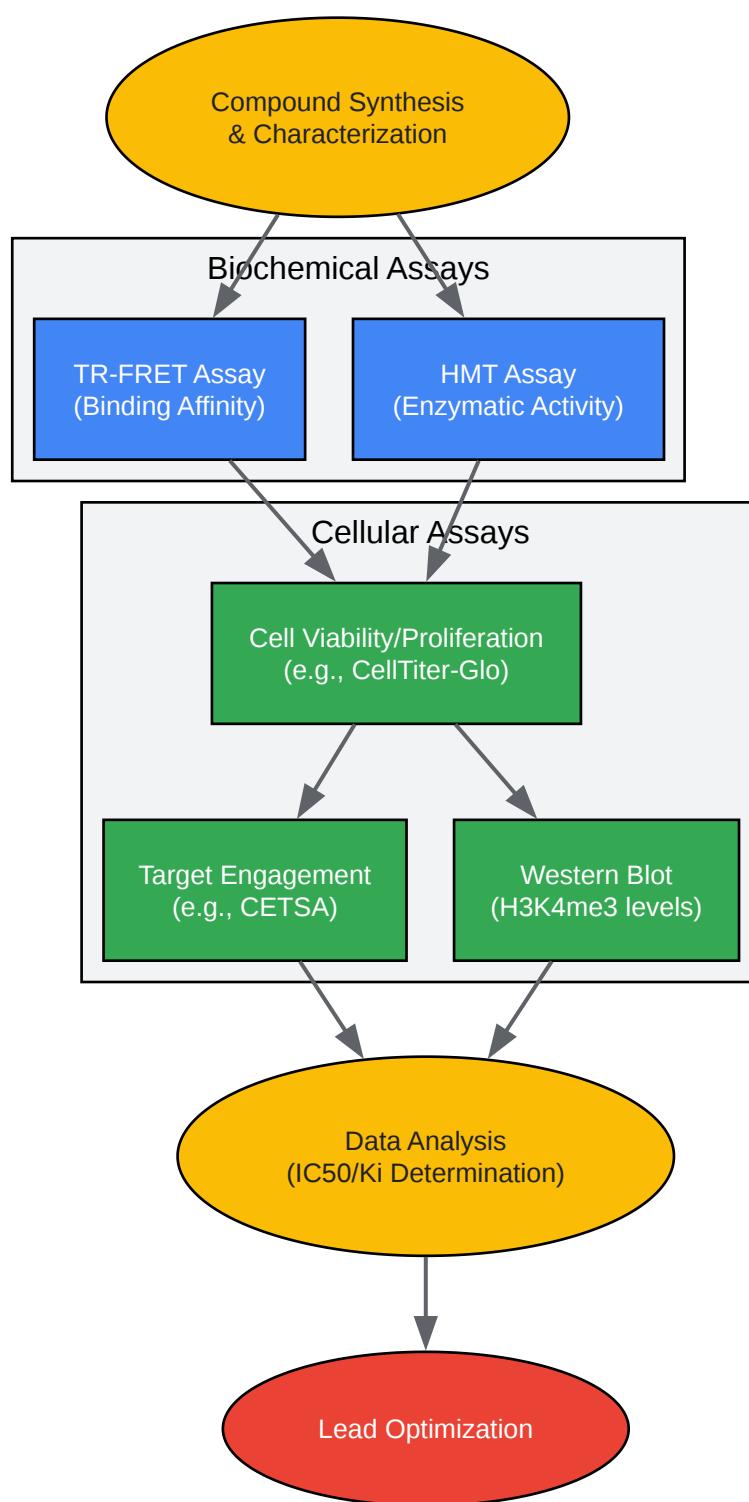
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving WDR5 and a typical experimental workflow for evaluating WDR5 inhibitors.



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Caption: WDR5 signaling pathways and points of inhibition.



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Caption: Experimental workflow for WDR5 inhibitor evaluation.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on specific reagents and equipment.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the binding affinity of inhibitors to WDR5 by measuring the displacement of a fluorescently labeled peptide derived from a WDR5 binding partner, such as MLL1.

Materials:

- Recombinant His-tagged WDR5 protein
- FITC-labeled MLL1 peptide (or other suitable fluorescently labeled WIN-motif peptide)
- Europium-labeled anti-His antibody (Donor)
- ULight-labeled anti-FITC antibody (or other corresponding acceptor)
- Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, 2 mM DTT
- 384-well low-volume, non-binding microplates
- Test compounds serially diluted in DMSO and then in Assay Buffer

Procedure:

- In a 384-well plate, add 5 μ L of the diluted test compound.[8]
- Add 5 μ L of a pre-mixed solution of WDR5 protein and Europium-labeled anti-His antibody to each well.[8]
- Add 5 μ L of FITC-labeled MLL1 peptide to each well.[8]
- Incubate the plate at room temperature for 1-2 hours, protected from light.[8]

- Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (FITC).[8]
- Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50 value.[8]

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of the MLL complex, for which WDR5 is an essential component.

Materials:

- Reconstituted MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L)
- Histone H3 peptide or recombinant histone H3 as a substrate
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor
- HMT Assay Buffer: 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol
- Test compounds serially diluted
- Scintillation cocktail and filter plates or other method for detecting 3H incorporation

Procedure:

- Set up reactions in a 96-well plate.
- To each well, add the HMT Assay Buffer, the reconstituted MLL1 core complex, and the histone H3 substrate.
- Add the serially diluted test compounds or vehicle control to the respective wells.
- Initiate the reaction by adding [3H]-SAM.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

- Stop the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid).
- Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.
- Wash the filter plate to remove unincorporated [³H]-SAM.
- Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
- Plot the measured counts per minute (CPM) against the inhibitor concentration to determine the IC₅₀ value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

- Cancer cell lines (e.g., MV4-11, MOLM-13)
- Complete cell culture medium
- Opaque-walled 96-well or 384-well plates
- Test compounds serially diluted
- CellTiter-Glo® Luminescent Cell Viability Assay Reagent

Procedure:

- Seed cells into the opaque-walled multiwell plates at a predetermined density and allow them to adhere or stabilize overnight.
- Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

- Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[9]
- Equilibrate the plates to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Normalize the data to the vehicle control and plot the percentage of viable cells against the inhibitor concentration to determine the IC50 or GI50 value.

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